An In-depth Technical Guide to (S)-3-(3-Methoxyphenyl)piperidine: Chemical Properties, Structure, and Pharmacological Potential
An In-depth Technical Guide to (S)-3-(3-Methoxyphenyl)piperidine: Chemical Properties, Structure, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(3-Methoxyphenyl)piperidine is a chiral piperidine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. The piperidine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved therapeutics and clinical candidates targeting the central nervous system (CNS). The specific stereochemistry and substitution pattern of (S)-3-(3-Methoxyphenyl)piperidine suggest its potential as a modulator of monoamine transporters, which are critical for regulating neurotransmitter signaling in the brain. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, offering a valuable resource for researchers exploring its potential in drug development.
Chemical Properties and Structure
The fundamental chemical and physical properties of (S)-3-(3-Methoxyphenyl)piperidine are summarized in the table below. These properties are essential for its handling, characterization, and formulation in a research setting.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇NO | |
| Molecular Weight | 191.27 g/mol | |
| CAS Number | 88784-37-6 | |
| Appearance | Not specified (likely an oil or low-melting solid) | General knowledge |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Structural Elucidation:
The structure of (S)-3-(3-Methoxyphenyl)piperidine consists of a central piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. A methoxyphenyl group is attached to the third carbon of the piperidine ring. The "(S)" designation indicates the stereochemistry at the chiral center (C3), which is crucial for its specific biological activity.
Caption: 2D Chemical Structure of (S)-3-(3-Methoxyphenyl)piperidine.
Synthesis and Characterization
The synthesis of enantiomerically pure 3-substituted piperidines is a key challenge in medicinal chemistry. Several strategies have been developed for the asymmetric synthesis of such compounds.
Enantioselective Synthesis Approach
A modern and efficient method for the enantioselective synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric arylation of a pyridine derivative. This multi-step process offers high enantioselectivity and good yields.[1]
Experimental Protocol: A General Method for Enantioselective Synthesis of 3-Arylpiperidines
This protocol is a general representation and would require optimization for the specific synthesis of (S)-3-(3-Methoxyphenyl)piperidine.
Step 1: N-Activation and Partial Reduction of Pyridine
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Dissolve pyridine in a suitable solvent (e.g., dichloromethane).
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Add an activating agent (e.g., a chloroformate) and a reducing agent (e.g., sodium borohydride) at low temperature.
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Work up the reaction to isolate the N-activated dihydropyridine intermediate.
Step 2: Rhodium-Catalyzed Asymmetric Arylation
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In an inert atmosphere, combine a rhodium precursor (e.g., [Rh(COD)Cl]₂) and a chiral phosphine ligand (e.g., a binaphthyl-based ligand) in a suitable solvent.
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Add the N-activated dihydropyridine from Step 1 and the corresponding arylboronic acid (3-methoxyphenylboronic acid).
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Heat the reaction mixture to the appropriate temperature and monitor for completion.
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Purify the resulting N-protected 3-aryl-tetrahydropyridine by chromatography.
Step 3: Reduction and Deprotection
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Subject the product from Step 2 to catalytic hydrogenation to reduce the double bond in the tetrahydropyridine ring.
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Remove the N-protecting group under appropriate conditions (e.g., acid or base hydrolysis) to yield the final product, (S)-3-(3-Methoxyphenyl)piperidine.
Caption: General workflow for the enantioselective synthesis of 3-arylpiperidines.
Characterization
A comprehensive characterization of (S)-3-(3-Methoxyphenyl)piperidine would involve a combination of spectroscopic techniques and physical measurements.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to aid in its structural elucidation by analyzing fragmentation patterns. The expected molecular ion peak would be at m/z 191.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and the C-O bond of the methoxy group.
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Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric purity of the final product.
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Optical Rotation: The specific rotation, measured using a polarimeter, is a key physical property that confirms the identity and enantiomeric excess of a chiral compound. The specific rotation value for (S)-3-(3-Methoxyphenyl)piperidine is not widely reported and would need to be determined experimentally.
Pharmacological Activity and Applications in Drug Discovery
The structural motif of 3-arylpiperidine is a well-established pharmacophore that interacts with various CNS targets, most notably the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters can lead to increased levels of neurotransmitters in the synapse, a mechanism of action for many antidepressant and psychostimulant drugs.
Mechanism of Action:
It is hypothesized that (S)-3-(3-Methoxyphenyl)piperidine acts as a monoamine reuptake inhibitor. The affinity and selectivity for DAT, SERT, and NET would be critically dependent on the (S)-stereochemistry and the nature of the aromatic substituent. The methoxy group at the meta-position of the phenyl ring plays a significant role in modulating the electronic and steric properties of the molecule, influencing its binding to the transporter proteins.
Potential Therapeutic Applications:
Given its structural similarity to known monoamine reuptake inhibitors, (S)-3-(3-Methoxyphenyl)piperidine could be investigated for its potential in treating a range of neurological and psychiatric disorders, including:
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Depression: By potentially inhibiting SERT and/or NET.
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Attention-Deficit/Hyperactivity Disorder (ADHD): Through inhibition of DAT and/or NET.
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Other CNS disorders: The modulation of monoaminergic systems has implications for a variety of other conditions.
Structure-Activity Relationships (SAR):
The development of potent and selective monoamine transporter inhibitors often involves systematic modifications of a lead compound. For 3-arylpiperidines, key SAR considerations include:
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Stereochemistry: The absolute configuration at the C3 position is often a major determinant of potency and selectivity.
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Aromatic Substitution: The position and nature of substituents on the phenyl ring can dramatically alter the binding affinity for the different transporters.
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N-Substitution: Modification of the piperidine nitrogen can also influence the pharmacological profile.
Caption: Proposed mechanism of action of (S)-3-(3-Methoxyphenyl)piperidine as a monoamine reuptake inhibitor.
Safety and Handling
As with any research chemical, (S)-3-(3-Methoxyphenyl)piperidine should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. General safety measures include:
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Handling in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoiding inhalation, ingestion, and skin contact.
Conclusion
(S)-3-(3-Methoxyphenyl)piperidine represents a promising scaffold for the development of novel CNS-active agents. Its chiral nature and substitution pattern suggest a likely interaction with monoamine transporters, making it a person of interest for researchers in neuropharmacology and medicinal chemistry. Further investigation into its specific binding affinities, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for scientists embarking on the exploration of this intriguing molecule.
References
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PrepChem. Synthesis of 3-(3-Methoxyphenyl)piperidine. Available from: [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available from: [Link]
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PubChem. 2-(3-Methoxyphenyl)piperidine. National Center for Biotechnology Information. PubChem Compound Database; CID=4262759. Available from: [Link]
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PubMed. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Available from: [Link]
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PubMed. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Available from: [Link]
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